molecular formula C12H11BrFN3 B8596013 6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine

6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine

Cat. No. B8596013
M. Wt: 296.14 g/mol
InChI Key: XTFKCNHHXUFZMG-UHFFFAOYSA-N
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Patent
US09120785B2

Procedure details

Into a flask were added 2,6 dibromo-4-methyl pyridine (10.0 g, 40.0 mmol), sodium tert-butoxide (4.4 g, 46.0 mmol), 2-amino-4-methyl-5-fluoro pyridine (5.8 g, 45.8 mmol) and 1,1′-bis(di-tert-butylphosphino)ferrocene palladium dichloride (1.3 g, 1.9 mmol) followed by nitrogen sparged 1,4-dioxane (100 mL). The slurry was evacuated and refilled with nitrogen three times and then heated to 88° C. for 5 hours. After cooling to 25° C., ethyl acetate (100 mL) and water (20 mL) were added and the layers were separated. The organic layer was washed with 10% aqueous sodium chloride solution (25 mL) and then concentrated under reduced pressure. The residue was purified by chromatography on silica gel (10-50% ethyl acetate/hexanes) to afford N-(6-bromo-4-methylpyridine-2-yl)-5-fluoro-4-methylpyridine-2-amine. 1H NMR (600 MHz, DMSO-d6) δ 9.87 (s, 1H), 8.07 (d, J=0.8 Hz, 1H), 7.61 (s, 1H), 7.32 (d, J=5.6 Hz, 1H), 6.87 (s, 1H), 2.20 (s, 3H), 2.19 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([Br:9])[N:3]=1.CC(C)([O-])C.[Na+].[NH2:16][C:17]1[CH:22]=[C:21]([CH3:23])[C:20]([F:24])=[CH:19][N:18]=1>[Pd](Cl)Cl.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2]>[Br:9][C:4]1[N:3]=[C:2]([NH:16][C:17]2[CH:22]=[C:21]([CH3:23])[C:20]([F:24])=[CH:19][N:18]=2)[CH:7]=[C:6]([CH3:8])[CH:5]=1 |f:1.2,4.5.6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=NC(=CC(=C1)C)Br
Name
Quantity
4.4 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
5.8 g
Type
reactant
Smiles
NC1=NC=C(C(=C1)C)F
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Pd](Cl)Cl.C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
88 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sparged 1,4-dioxane (100 mL)
CUSTOM
Type
CUSTOM
Details
The slurry was evacuated
ADDITION
Type
ADDITION
Details
refilled with nitrogen three times
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
ADDITION
Type
ADDITION
Details
ethyl acetate (100 mL) and water (20 mL) were added
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with 10% aqueous sodium chloride solution (25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (10-50% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC(=N1)NC1=NC=C(C(=C1)C)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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